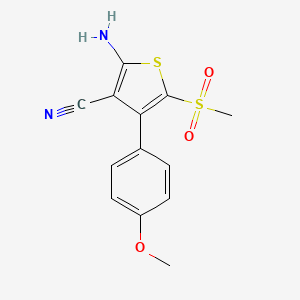
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a complex organic compound with the molecular formula C13H12N2O3S2. This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 2-[1-(4-methoxyphenyl)ethylidene]propanedinitrile with sulfur and triethylamine in ethanol under heating conditions . This reaction typically yields the desired compound with an 85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile
Uniqueness
What sets 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile apart from similar compounds is the presence of the methylsulfonyl group. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Propriétés
Formule moléculaire |
C13H12N2O3S2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-amino-4-(4-methoxyphenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O3S2/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)19-13(11)20(2,16)17/h3-6H,15H2,1-2H3 |
Clé InChI |
VFCSYSVUGUGBKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


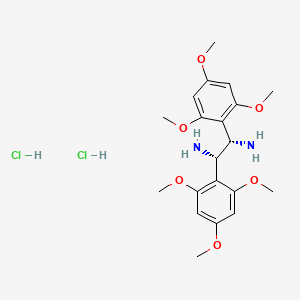


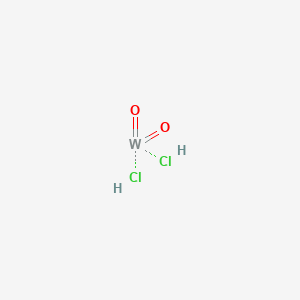
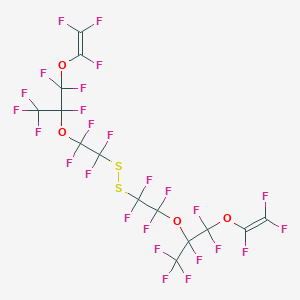



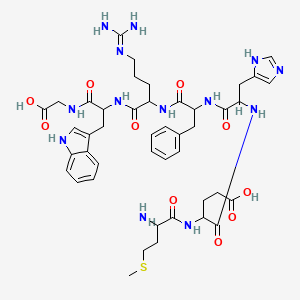
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
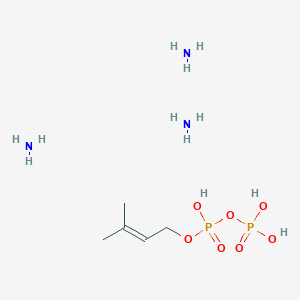

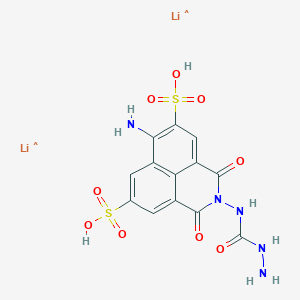
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
